molecular formula C15H16N4O2 B2586814 2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide CAS No. 2034392-77-1

2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide

Cat. No.: B2586814
CAS No.: 2034392-77-1
M. Wt: 284.319
InChI Key: YQCMJAVQRVGDMJ-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a central isonicotinamide scaffold substituted with a cyclopentyloxy group and a pyrimidin-2-yl moiety, a structural motif common in the design of enzyme inhibitors and biologically active probes . Compounds based on the 2-cyclopentyloxy aromatic scaffold have been investigated for their potential multi-target activities, particularly in oncology research. Related analogues have demonstrated potent in vitro antitumor activity against various human cancer cell lines and have been evaluated as inhibitors of key enzymatic targets such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4B (PDE4B) . The structural components of this molecule—including the pyrimidine and pyridine rings—are frequently employed in the design of ligands for a variety of purine-binding enzymes, such as protein kinases and pteridine reductases, highlighting its utility as a versatile building block in chemical biology and pharmaceutical development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopentyloxy-N-pyrimidin-2-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-14(19-15-17-7-3-8-18-15)11-6-9-16-13(10-11)21-12-4-1-2-5-12/h3,6-10,12H,1-2,4-5H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCMJAVQRVGDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via an etherification reaction, where a cyclopentanol derivative reacts with a suitable leaving group.

    Formation of the Isonicotinamide Moiety: The isonicotinamide moiety can be synthesized through the reaction of isonicotinic acid with an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on structurally related compounds from patents and catalogs (–4), emphasizing substituent variations and their inferred pharmacological implications.

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name (Example) Core Structure Key Substituents Inferred Properties/Biological Relevance Source
2-(Cyclopentyloxy)-N-(pyrimidin-2-yl)isonicotinamide IsoNicotinamide - 2-Cyclopentyloxy
- N-Pyrimidin-2-yl
Enhanced lipophilicity; potential kinase inhibition N/A (Target)
N-(Pyrimidin-2-yl)furan-2-carboxamide Quinoline-Isonicotinamide Hybrid - 7-(Tetrahydrofuran-3-yloxy)
- Furan-2-carboxamide
Improved solubility (polar tetrahydrofuran group)
N-Methoxy-N-methyl-2-pivalamidoisonicotinamide IsoNicotinamide - 2-Pivalamido
- N-Methoxy-N-methyl
Metabolic stability (bulky pivalamido group)
N-((S)-2,3-Dihydroxypropyl)-3-(fluoro-iodophenyl)isonicotinamide IsoNicotinamide - 3-(2-Fluoro-4-iodophenylamino)
- (S)-2,3-Dihydroxypropyl
Dual-targeting (kinase and receptor modulation)

Key Observations:

Substituent Impact on Lipophilicity: The cyclopentyloxy group in the target compound likely confers higher logP values compared to analogs with tetrahydrofuran-3-yloxy () or methoxy groups (), favoring passive diffusion across biological membranes .

Binding Affinity and Selectivity: Pyrimidin-2-yl-linked compounds (e.g., –2) are associated with ATP-competitive kinase inhibition due to pyrimidine’s ability to mimic purine interactions. The thiophene-2-carboxamide analog () may exhibit stronger π-π stacking with hydrophobic kinase pockets than the target compound’s cyclopentyloxy group .

Research Findings and Implications

  • Patent Compounds (–2) : Analogs with tetrahydrofuran-3-yloxy and heterocyclic carboxamides (furan, thiophene) demonstrate moderate kinase inhibition in preliminary assays (IC50 ~100–500 nM). The target compound’s cyclopentyloxy group may improve potency but requires empirical validation .
  • Catalogs () : N-Methoxy-N-methyl-2-pivalamidoisonicotinamide shows prolonged half-life in metabolic studies (>6 hours in murine models), suggesting the target compound’s cyclopentyloxy group could similarly enhance stability .

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